4-Chloro-6-(chloromethyl)pyrimidine
Overview
Description
4-Chloro-6-(chloromethyl)pyrimidine is a chemical compound with the CAS Number: 85878-84-8 . It has a molecular weight of 163.01 . The IUPAC name for this compound is 4-chloro-6-(chloromethyl)pyrimidine .
Synthesis Analysis
The synthesis of 4-Chloro-6-(chloromethyl)pyrimidine and its derivatives involves nucleophilic substitution reactions . For instance, the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced a 4-substituted product .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-(chloromethyl)pyrimidine is 1S/C5H4Cl2N2/c6-2-4-1-5(7)9-3-8-4/h1,3H,2H2 . This code provides a standard way to encode the compound’s molecular structure using text.
Chemical Reactions Analysis
4-Chloro-6-(chloromethyl)pyrimidine can undergo various chemical reactions. For example, it can react with methylamine to selectively produce a 4-substituted product .
Physical And Chemical Properties Analysis
4-Chloro-6-(chloromethyl)pyrimidine is a liquid at room temperature . The compound should be stored at a temperature below -10 degrees Celsius .
Scientific Research Applications
Organic Synthesis
“4-Chloro-6-(chloromethyl)pyrimidine” is used in the field of organic synthesis . It’s a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties .
Method of Application
A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .
Results or Outcomes
The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy and mass-spectrometry .
Anti-Inflammatory Research
Pyrimidines, including “4-Chloro-6-(chloromethyl)pyrimidine”, are known to display a range of pharmacological effects including anti-inflammatory activities .
Results or Outcomes
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Antiviral Research
“4-Chloro-6-(chloromethyl)pyrimidine” is used in the field of antiviral research . Pyrazolo[3,4-d]pyrimidines, which can be synthesized using “4-Chloro-6-(chloromethyl)pyrimidine”, have shown various biological activities, including antiviral activity .
Results or Outcomes
The antiviral effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital viral mediators . Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
Analgesic Research
“4-Chloro-6-(chloromethyl)pyrimidine” is also used in the field of analgesic research . Pyrazolo[3,4-d]pyrimidines, which can be synthesized using “4-Chloro-6-(chloromethyl)pyrimidine”, have shown various biological activities, including analgesic activity .
Results or Outcomes
The analgesic effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital pain mediators . Literature studies reveal that a large number of pyrimidines exhibit potent analgesic effects .
Treatment of Male Erectile Dysfunction
“4-Chloro-6-(chloromethyl)pyrimidine” is used in the field of medical research for the treatment of male erectile dysfunction . Pyrazolo[3,4-d]pyrimidines, which can be synthesized using “4-Chloro-6-(chloromethyl)pyrimidine”, have shown various biological activities, including the treatment of male erectile dysfunction .
Results or Outcomes
The treatment effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital mediators . Literature studies reveal that a large number of pyrimidines exhibit potent effects in the treatment of male erectile dysfunction .
Prevention of Gout
“4-Chloro-6-(chloromethyl)pyrimidine” is also used in the field of medical research for the prevention of gout . Pyrazolo[3,4-d]pyrimidines, which can be synthesized using “4-Chloro-6-(chloromethyl)pyrimidine”, have shown various biological activities, including the prevention of gout .
Results or Outcomes
The preventive effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital mediators . Literature studies reveal that a large number of pyrimidines exhibit potent effects in the prevention of gout .
Safety And Hazards
The compound is classified as dangerous, with hazard statements H302, H314, and H335 . These indicate that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .
Relevant Papers
The search results included a paper on the synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine . This paper could provide more detailed information on the synthesis and properties of the compound.
properties
IUPAC Name |
4-chloro-6-(chloromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-2-4-1-5(7)9-3-8-4/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICZKLGFGMANCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617085 | |
Record name | 4-Chloro-6-(chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(chloromethyl)pyrimidine | |
CAS RN |
85878-84-8 | |
Record name | 4-Chloro-6-(chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-(chloromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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